molecular formula C26H29N3O3S B2744422 2-phenyl-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)butanamide CAS No. 393834-42-9

2-phenyl-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)butanamide

Cat. No.: B2744422
CAS No.: 393834-42-9
M. Wt: 463.6
InChI Key: VFNMANPOZIKRFH-UHFFFAOYSA-N
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Description

2-phenyl-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)butanamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)butanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine and pyridine derivatives, followed by their coupling with a sulfonyl chloride derivative. The final step involves the formation of the butanamide moiety through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and reagents are selected to facilitate the desired transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings or the piperidine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and strong nucleophiles like sodium methoxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines or alcohols.

Scientific Research Applications

2-phenyl-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)butanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-phenyl-N-(4-((2-(pyridin-2-yl)piperidin-1-yl)sulfonyl)phenyl)butanamide
  • 2-phenyl-N-(4-((2-(pyridin-4-yl)piperidin-1-yl)sulfonyl)phenyl)butanamide

Uniqueness

2-phenyl-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)butanamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of aromatic and heterocyclic rings, along with the sulfonyl and butanamide groups, makes it a versatile compound for various applications.

Properties

IUPAC Name

2-phenyl-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O3S/c1-2-24(20-9-4-3-5-10-20)26(30)28-22-13-15-23(16-14-22)33(31,32)29-18-7-6-12-25(29)21-11-8-17-27-19-21/h3-5,8-11,13-17,19,24-25H,2,6-7,12,18H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFNMANPOZIKRFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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